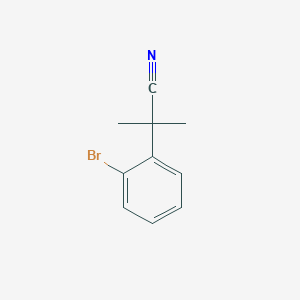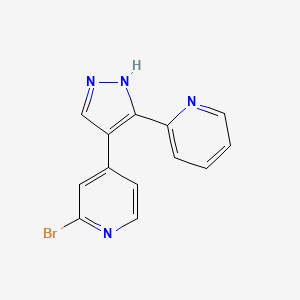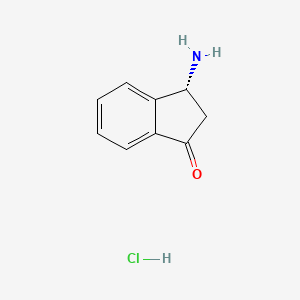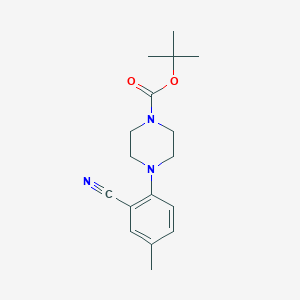
2-(2-Bromophenyl)-2-methylpropanenitrile
Übersicht
Beschreibung
- Chemical Structure : The compound consists of a propanenitrile (propionitrile) group attached to a 2-bromophenyl moiety .
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile involves the reaction of 2-bromophenylacetonitrile with a suitable methylating agent. The bromine atom on the phenyl ring is replaced by a methyl group, resulting in the formation of the desired compound. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
- A propanenitrile group: The nitrile functional group (–CN) is attached to the central carbon of the propanenitrile moiety .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: “2-(2-Bromophenyl)ethylamine” is used as a pharmaceutical intermediate . An intermediate in pharmaceutical chemistry is a substance produced during the steps of a chemical reaction that is not the desired end product. These intermediates are often used in the synthesis of the final therapeutic compound.
Synthesis of ABAD Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: “2-(2-Bromophenyl)pyrrolidine” is used in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . These inhibitors have potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
- Methods of Application: The synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results or Outcomes: The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
Brominated Flame Retardants
- Scientific Field: Environmental Chemistry
- Application Summary: Bromophenols, which are brominated derivatives of phenol, are used in the production of brominated flame retardants (BFRs) . These compounds are present in various consumer products to reduce their flammability.
- Methods of Application: Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results or Outcomes: There are concerns about the presence of bromophenols derived from BFRs in human environments, as they have been detected in human blood and breast milk .
Preparation of Bcl-2 Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: “2-(2-Bromophenyl)pyrrolidine” is used in the preparation of B-cell lymphoma 2 (Bcl-2) inhibitors . These inhibitors have potential therapeutic relevance in the treatment of diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .
- Methods of Application: The synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results or Outcomes: The compounds derived from “2-(2-Bromophenyl)pyrrolidine” exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .
Brominated Flame Retardants
- Scientific Field: Environmental Chemistry
- Application Summary: Bromophenols, which are brominated derivatives of phenol, are used in the production of brominated flame retardants (BFRs) . These compounds are present in various consumer products to reduce their flammability.
- Methods of Application: Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results or Outcomes: There are concerns about the presence of bromophenols derived from BFRs in human environments, as they have been detected in human blood and breast milk .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUDHLARHDCOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483528 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-methylpropanenitrile | |
CAS RN |
57775-06-1 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)


